

Application Notes and Protocols: BMS-204352 in Rat Models of Stroke

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Compound of Interest

Compound Name: Bms 204352

Cat. No.: B1672837

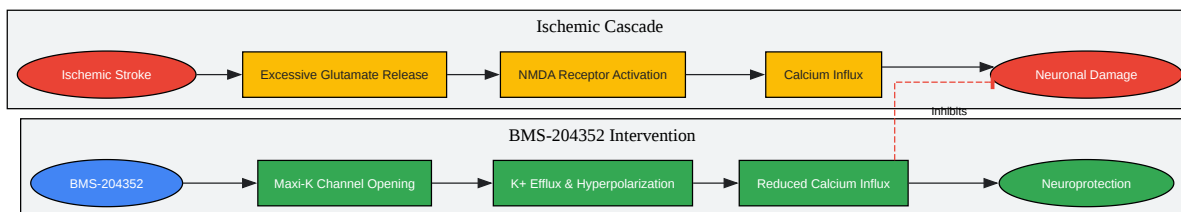
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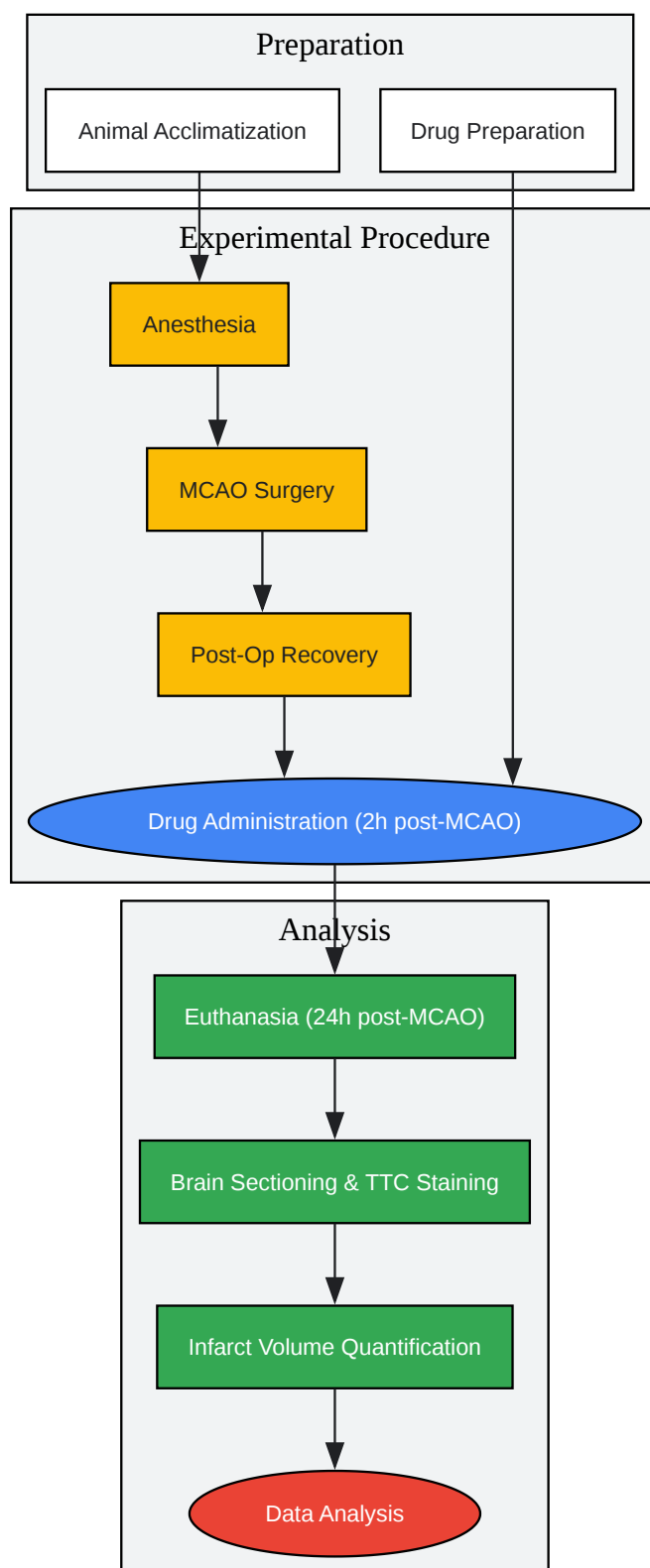
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of BMS-204352 in rat models of ischemic stroke. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.

Mechanism of Action

BMS-204352 is a neuroprotective agent that functions as a potent opener of large-conductance calcium-activated potassium channels (Maxi-K or BK channels) and voltage-dependent KCNQ potassium channels.^{[1][2][3]} During an ischemic stroke, excessive excitatory amino acids are released, leading to neuronal hyperexcitability and a pathological influx of intracellular calcium (Ca^{2+}), which ultimately results in neuronal cell death.^{[1][2][3]} By opening potassium channels, BMS-204352 hyperpolarizes the neuronal cell membrane. This counteracts the excessive depolarization, blocks the influx of calcium, and reduces the excitability of neurons, thereby limiting the extent of neuronal damage.^[4]





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